Imipraminoxide hydrochloride

Description

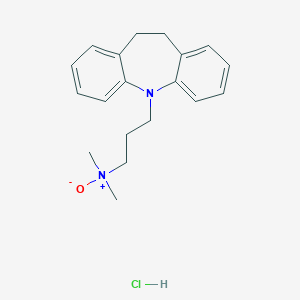

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHPIJSNOKEGSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6829-98-7 (Parent) | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20438-98-6 | |

| Record name | Imipramine N-oxide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020438986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPRAMINOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7396L81U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Preparation Methodologies of Imipraminoxide Hydrochloride

Strategies for N-Oxidation of Tertiary Amines

The core transformation in the synthesis of imipraminoxide (B17289) is the N-oxidation of the tertiary amine, imipramine (B1671792). This can be achieved through both biological and conventional chemical methods.

Enzymatic Oxidation Mechanisms

In biological systems, the N-oxidation of imipramine is primarily catalyzed by flavin-containing monooxygenases (FMOs). nih.govnih.govsmolecule.com Research has shown that FMOs, particularly FMO3, are responsible for this biotransformation. smolecule.com

pH Dependence: The rate of N-oxide formation is significantly higher at a more alkaline pH of 8.4 compared to a physiological pH of 7.4, a characteristic feature of FMO-catalyzed reactions. nih.gov

Inhibition Studies: The reaction is competitively inhibited by methimazole, a known inhibitor of FMOs, with an apparent inhibitory constant (Ki) of 0.80 μmol/L. nih.govnih.gov

Kinetic Profile: In rat TAECs, the intrinsic clearance (Vmax/Km) for the formation of the N-oxide was found to be approximately five times higher than that for N-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov

These findings highlight the significant role of extrahepatic FMOs in the metabolism of imipramine to its N-oxide. smolecule.com

Chemical Synthesis Pathways

The chemical synthesis of imipraminoxide from imipramine typically involves the use of various oxidizing agents. The choice of reagent is crucial for achieving high yield and purity while minimizing side reactions. nih.govacs.org

Common oxidizing agents for the N-oxidation of tertiary amines include:

Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly reagent, producing only water as a byproduct. nih.govacs.org The uncatalyzed reaction can be slow, often requiring an excess of the oxidant. nih.govacs.org Catalysts such as methyltrioxorhenium can facilitate the reaction at room temperature. researchgate.net A mixture of H₂O₂ and CO₂ can also be used, forming peroxymonocarbonate, which is a more potent oxidant for tertiary amines. acs.org

Peroxyacids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are effective for the oxidation of tertiary amines. nih.govacs.org However, they are less selective than H₂O₂ and can react with other functional groups, which may be a concern depending on the substrate. acs.org

Other Oxidants: Potassium permanganate (B83412) has also been mentioned as a potential oxidizing agent. smolecule.com Ruthenium trichloride (B1173362) can catalyze the oxidation of tertiary amines using bromamine-T. researchgate.net

The general mechanism for the oxidation of tertiary amines by electrophilic oxidants is influenced by the basicity of the amine, with more basic amines being more readily oxidized. nih.govacs.org Once the N-oxidation is complete, the resulting imipraminoxide free base can be converted to its hydrochloride salt by treatment with hydrochloric acid. nih.gov

Purification and Characterization Techniques in Synthetic Processes

The purification and characterization of imipraminoxide hydrochloride are essential steps to ensure the identity, purity, and stability of the final compound.

Purification of the synthesized imipraminoxide may involve standard laboratory techniques such as recrystallization or chromatographic methods to remove unreacted starting materials, byproducts, and residual reagents. orbit.com Given that N-oxides are often hygroscopic and can form stable hydrogen bonds with water, they may be isolated as hydrates. nih.gov It is also crucial to remove any excess oxidant, such as H₂O₂, which can be achieved using agents like activated carbon or sodium thiosulfate. nih.gov

The characterization of this compound relies on a combination of spectroscopic and analytical methods:

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. jsbms.jp For this compound, the expected molecular weight is approximately 332.9 g/mol . nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The N-oxidation leads to a characteristic downfield shift of the signals corresponding to the neighboring methyl and methylene (B1212753) groups compared to the parent imipramine. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the N⁺-O⁻ bond, which typically shows a prominent absorption band around 930 cm⁻¹. acs.org

Below is a table summarizing the key analytical data for this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₉H₂₅ClN₂O | 332.87 | 19864-71-2 |

Data sourced from PubChem CID 21116382

Metabolic Pathways and Biotransformation Studies of Imipraminoxide Hydrochloride

Enzymatic Reduction to Parent Amines (e.g., Imipramine)

Imipraminoxide (B17289) is considered a prodrug because it can be converted in vivo back to its parent amine, imipramine (B1671792). acs.org This reduction process is a key step in its mechanism of action. The N-oxide group, which increases the polarity and water solubility of the molecule, can be enzymatically reduced, restoring the tertiary amine structure of imipramine. acs.org This bioconversion allows imipraminoxide to exert therapeutic effects similar to those of imipramine. wikipedia.org

Role of Flavin-Containing Monooxygenases (FMO)

Flavin-containing monooxygenases (FMOs) are a family of enzymes that specialize in the oxidation of xenobiotics containing a nucleophilic heteroatom, such as nitrogen or sulfur. nih.govwikipedia.org These enzymes play a crucial role in the metabolism of tertiary amines like imipramine. nih.gov Specifically, FMOs catalyze the N-oxidation of the tertiary amine side chain of imipramine to form imipraminoxide (imipramine N-oxide). acs.orgsemanticscholar.orgmdpi.com This reaction requires NADPH and molecular oxygen. wikipedia.orgnih.gov

Studies have identified FMO activity in various tissues, including the liver and brain. nih.govnih.gov Research on human brain microsomes has demonstrated that FMO efficiently catalyzes the metabolism of imipramine to its N-oxide form. nih.gov This brain-specific FMO activity was confirmed to be independent of the cytochrome P-450 system. nih.gov The optimal pH for this N-oxidation reaction was found to be 8.5. nih.gov The formation of imipramine N-oxide by FMO is a significant metabolic pathway for tertiary amines. nih.govnih.gov

Mechanisms of N-Dealkylation and N-Oxidation

The biotransformation of imipramine and its derivatives involves two primary types of reactions at the nitrogen atom of the alkylamino side chain: N-oxidation and N-dealkylation. semanticscholar.orgmdpi.com

N-Oxidation: This reaction is specific to tertiary amines and is catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system. semanticscholar.orgmdpi.comnih.gov It involves the direct addition of an oxygen atom to the nitrogen, converting the tertiary amine (imipramine) into its corresponding N-oxide (imipraminoxide). acs.orgnih.gov

N-Dealkylation: This process involves the removal of an alkyl group from the nitrogen atom. In the case of imipramine, this is primarily N-demethylation, where a methyl group is cleaved to form the active secondary amine metabolite, desipramine (B1205290). semanticscholar.orgnih.gov This oxidative reaction is catalyzed by Cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP3A4, and CYP2C19. nih.govhmdb.ca The mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde (formaldehyde in the case of demethylation). semanticscholar.orgmdpi.com

While FMO exclusively handles N-oxidation of tertiary amines, CYP enzymes are responsible for oxidative N-dealkylation. semanticscholar.orgmdpi.com

Investigation of Metabolite Profiles and Interconversions

The metabolism of imipramine is extensive, leading to a variety of metabolites through several pathways. Imipraminoxide is just one of these metabolites, formed via N-oxidation. acs.orgnih.gov The major metabolic pathway for imipramine is N-demethylation, which produces desipramine, an equiactive secondary amine metabolite. semanticscholar.orgnih.gov

Other significant metabolic routes include aromatic hydroxylation at the 2- and 10-positions of the dibenzazepine (B1670418) ring system, leading to the formation of 2-hydroxyimipramine (B23145) and 10-hydroxyimipramine, respectively. nih.govnih.gov The 2-hydroxylation pathway is primarily catalyzed by CYP2D6. nih.govhmdb.ca These hydroxylated metabolites can also undergo subsequent N-demethylation. Likewise, desipramine can be hydroxylated. semanticscholar.org These various metabolites demonstrate the complex interconversion pathways involved in the biotransformation of imipramine following the administration of its prodrug, imipraminoxide. nih.gov

Table 1: Key Metabolic Pathways of Imipramine

| Metabolic Pathway | Precursor | Key Enzyme(s) | Resulting Metabolite |

|---|---|---|---|

| N-Oxidation | Imipramine | Flavin-containing monooxygenase (FMO) | Imipraminoxide |

| N-Demethylation | Imipramine | CYP1A2, CYP3A4, CYP2C19 | Desipramine |

| 2-Hydroxylation | Imipramine | CYP2D6 | 2-Hydroxyimipramine |

| 10-Hydroxylation | Imipramine | CYP Enzymes | 10-Hydroxyimipramine |

| Reduction | Imipraminoxide | Not specified | Imipramine |

Mechanistic Investigations at the Molecular and Cellular Levels

Molecular Interaction Studies

The interaction of imipramine (B1671792) hydrochloride, a related compound, with excipients and surfactants like Triton X-100 has been a subject of detailed study, providing insights that are likely relevant to its N-oxide form, imipraminoxide (B17289) hydrochloride. These interactions are crucial for understanding the formulation and delivery of such amphiphilic drugs.

Amphiphilic drugs, such as imipramine hydrochloride, can self-assemble into micelles at high concentrations. nih.gov However, these concentrations are often too high for practical use, leading to potential side effects. nih.gov Therefore, these drugs are commonly combined with surfactants to form mixed micelles, which can reduce the critical micelle concentration (cmc) by more than tenfold. nih.gov

The interaction between imipramine hydrochloride (IMP) and the non-ionic surfactant Triton X-100 (TX-100) leads to the formation of mixed micelles. nih.govmdpi.com This process is characterized by a reduction in the critical micelle concentration (cmc) of the mixture compared to the pure components, indicating a synergistic interaction. nih.govnih.gov The formation of these mixed micelles is an entropically spontaneous phenomenon. nih.govnih.gov Studies have shown that the cmc values of IMP + TX-100 mixtures are significantly lower than that of pure IMP and approach the cmc of pure TX-100 at lower mole fractions of IMP. nih.gov The interaction parameter (βRb) for these mixed micelles has a negative value, confirming an attractive or synergistic interaction between the drug and the surfactant. nih.govnih.gov The presence of salts like NaCl can further decrease the cmc and enhance the spontaneity of micellization, while substances like urea (B33335) have the opposite effect, increasing the cmc and reducing the attractive interaction. nih.govnih.gov

Table 1: Physicochemical Parameters for Imipramine Hydrochloride (IMP) + Triton X-100 (TX-100) Mixtures in Various Solvents at 298 K

| Solvent | Mole Fraction of TX-100 (α₁) | cmc (mmol·kg⁻¹) |

|---|---|---|

| Aqueous | 0.0 (Pure IMP) | 30.0 |

| 0.1 | 15.5 | |

| 0.3 | 5.5 | |

| 0.5 | 2.2 | |

| 0.7 | 0.9 | |

| 0.9 | 0.3 | |

| 1.0 (Pure TX-100) | 0.2 | |

| Aqueous NaCl (0.050 mol·kg⁻¹) | 0.0 (Pure IMP) | 25.0 |

| 0.1 | 12.0 | |

| 0.3 | 4.0 | |

| 0.5 | 1.5 | |

| 0.7 | 0.6 | |

| 0.9 | 0.2 | |

| 1.0 (Pure TX-100) | 0.15 | |

| Aqueous Urea (0.250 mol·kg⁻¹) | 0.0 (Pure IMP) | 35.0 |

| 0.1 | 18.0 | |

| 0.3 | 7.0 | |

| 0.5 | 3.0 | |

| 0.7 | 1.2 | |

| 0.9 | 0.5 |

Data sourced from tensiometric studies on Imipramine Hydrochloride and Triton X-100 mixtures. nih.govnih.gov

The adsorption of imipramine hydrochloride and Triton X-100 at the air/water interface is a spontaneous process, as indicated by negative Gibbs energy of adsorption (ΔG°ads) values. mdpi.comnih.gov The mixture of IMP and TX-100 demonstrates enhanced surface activity and more compact packing at the interface compared to the individual components. nih.gov The interaction parameter at the mixed interfacial surface (βσ) also reveals attractive interactions between the drug and surfactant. mdpi.com The maximum surface excess concentration (Γmax), which represents the number of amphiphilic molecules adsorbed per unit area of the surface, can be determined using the Gibbs adsorption isotherm. nih.gov The presence of NaCl enhances the interfacial properties, leading to increased synergism, while urea has a diminishing effect. mdpi.com

Spectroscopic techniques provide direct evidence for the molecular interactions between imipramine hydrochloride and Triton X-100.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis studies confirm the interaction between IMP and TX-100. nih.govmdpi.com The aromatic ring of the imipramine molecule is responsible for its significant absorption characteristics, and changes in the absorption spectra upon the addition of TX-100 indicate molecular complex formation. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis further illustrates the interaction between the components. mdpi.com Alterations in the C–N stretching and C–H bending frequencies of imipramine upon the addition of Triton X-100 are indicative of attractive interactions due to the formation of mixed micelles. mdpi.com Specifically, shifts in the C–H bond stretching bands of the alkane methyl group in imipramine have been observed. mdpi.com

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for examining molecular interactions in solution. mdpi.com Studies on IMP and TX-100 mixtures in an aqueous system show significant changes in the chemical shifts (δ) of the proton signals for both the drug and the surfactant upon mixing. mdpi.com A downfield shift (increase in δ values) is generally observed, particularly as the mole fraction of TX-100 increases, which substantiates the formation of drug-surfactant complexes. mdpi.com The interaction is believed to be a combination of electrostatic and hydrophobic effects. mdpi.com

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Pure Imipramine Hydrochloride (IMP) and in a Mixture with Triton X-100 (TX-100) in an Aqueous System

| Proton | Pure IMP (δ, ppm) | IMP + TX-100 (α₁=0.9) (δ, ppm) |

|---|---|---|

| Aromatic Protons (I6) | 7.2-7.4 | Downfield shift observed |

Qualitative data based on ¹H NMR studies of Imipramine Hydrochloride and Triton X-100 mixtures. mdpi.com Specific ppm values vary depending on the exact proton and mixture ratio.

Interactions with Excipients and Surfactants (e.g., Triton X-100)

Cellular and Biochemical Mechanism Exploration

Beyond molecular interactions, imipraminoxide and its parent compound, imipramine, exert significant effects at the cellular and biochemical levels, notably through the modulation of enzyme activity.

A key mechanism of action for imipramine, and likely imipraminoxide, is the inhibition of acid sphingomyelinase (ASM). mdpi.commdpi.comscispace.com ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide. mdpi.commdpi.comnih.gov Ceramide is a bioactive lipid that can act as a second messenger in various cellular processes, including apoptosis (programmed cell death), inflammation, and oxidative stress. mdpi.commdpi.comfrontiersin.org

Under pathological conditions such as traumatic brain injury or seizures, ASM activity is often upregulated, leading to an accumulation of ceramide. mdpi.commdpi.com This excess ceramide can be toxic, contributing to neuronal damage and death. mdpi.commdpi.com Imipramine acts as a functional inhibitor of acid sphingomyelinase (FIASMA), thereby reducing the production of ceramide. mdpi.comscispace.comnih.gov This inhibition has been shown to mitigate neuronal apoptosis, reduce oxidative damage, and preserve cognitive function in preclinical models of neurological injury. mdpi.commdpi.com The inhibitory action is attributed to the physicochemical properties of these molecules, namely their weak basicity and high lipophilicity, which allow them to displace the enzyme from the inner lysosomal membrane. nih.gov

Investigation of Receptor Interactions and Binding Affinities (Serotonin, Norepinephrine (B1679862), Histamine, Muscarinic Receptors)

Imipraminoxide hydrochloride is thought to interact with a range of neuroreceptors, largely based on the known pharmacology of its parent compound, Imipramine. echemi.comnih.gov However, the N-oxide form exhibits a different side-effect profile, suggesting a modified affinity for these receptors. It is generally considered to have weaker anticholinergic and antiadrenergic actions. semanticscholar.orgmdpi.com

The compound likely acts as an antagonist at various receptors, including serotonin (B10506), norepinephrine, histamine, and muscarinic acetylcholine (B1216132) receptors. echemi.comnih.govgoogle.com While specific binding affinity data (such as Kᵢ values) for this compound are not extensively documented, its actions can be qualitatively summarized.

| Receptor | Likely Action | Associated Effect (Inferred from Tricyclics) |

|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin |

| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine |

| Histamine H1 Receptors | Antagonism (weaker than Imipramine) | Reduced sedation |

| Muscarinic Acetylcholine Receptors | Antagonism (weaker than Imipramine) | Reduced anticholinergic effects (e.g., dry mouth) |

Effects on Cellular Processes in Non-Human and in vitro Models

Research indicates that Imipramine N-oxide can directly influence cell division. Studies have shown that the compound can cause S phase arrest of the cell cycle. medchemexpress.com This suggests that this compound can interfere with DNA synthesis, a critical step for cell proliferation.

In comparison, the parent compound, Imipramine, has been shown in murine models to impede cell division in bone marrow and, at high concentrations, to increase the frequency of chromosome aberrations and sister chromatid exchanges in exposed cells. researchgate.net

| Compound | Model System | Observed Effect on Cell Proliferation | Citation |

|---|---|---|---|

| Imipramine N-oxide | In vitro cells | Causes S phase arrest of the cell cycle | medchemexpress.com |

| Imipramine | Murine bone marrow | Impedes cell division | researchgate.net |

| Imipramine | In vitro cells | Increased chromosome aberrations at high concentrations | researchgate.net |

Direct in vitro studies on the anti-inflammatory properties of this compound on glial cells are limited. However, some evidence suggests a potential role in modulating glial responses. The compound has been listed in patents as a potential agent for inhibiting gliosis, the process of astrocyte and microglia proliferation that leads to scarring in the central nervous system (CNS) following injury. googleapis.comgoogleapis.com This suggests a potential application in controlling the reactive processes of these glial cells.

Furthermore, studies in FMO1-null mice, which produce less Imipramine N-oxide in the brain, hint at a possible connection between the compound and glial cell activity, as these cells are central to neuroinflammation. windows.net However, specific in vitro studies confirming the anti-inflammatory effects and mechanisms of this compound on astrocytes and microglia are not available.

There is currently no available scientific literature or research data describing the mechanisms of Lipoprotein(a) macropinocytosis and cell surface binding specifically for this compound. The extensive research in this area has focused on its parent compound, Imipramine.

Cellular Apoptosis and Mitochondrial Function in Parasitic Models (e.g., Leishmania donovani)

Research into the effects of certain cationic amphiphilic drugs on parasitic organisms like Leishmania donovani, the causative agent of visceral leishmaniasis, has revealed significant impacts on fundamental cellular processes, including apoptosis and mitochondrial integrity. Studies have demonstrated that these compounds can induce a cell death pathway in the parasite that resembles apoptosis in higher eukaryotes. This process is intrinsically linked to the disruption of mitochondrial function, a critical organelle for the parasite's survival and energy metabolism. nih.govplos.orgvetmeduni.ac.at

Investigations have shown that treatment with the tricyclic antidepressant imipramine, a cationic amphiphilic molecule, leads to a rapid and significant decrease in the mitochondrial transmembrane potential (ΔΨm) in both promastigote and amastigote forms of L. donovani. nih.govplos.orgnih.gov This depolarization of the mitochondrial membrane is a key indicator of mitochondrial dysfunction and a common early event in the apoptotic cascade. tums.ac.irplos.org The loss of ΔΨm suggests an interference with the parasite's mitochondrial respiratory chain and energy-producing capabilities. vetmeduni.ac.at

The disruption of mitochondrial function is directly correlated with the induction of apoptosis. Following the decrease in mitochondrial transmembrane potential, parasites exhibit characteristic features of apoptotic cell death. plos.orgfrontiersin.org Studies utilizing the lipophilic cationic dye JC-1 to assess mitochondrial health and flow cytometry to quantify apoptotic cells have provided quantitative insights into these processes. nih.govplos.org

For instance, treatment of L. donovani promastigotes with imipramine has been shown to induce apoptosis in a significant portion of the parasite population within hours. nih.govplos.org This is a notably faster induction of apoptosis compared to other antileishmanial drugs like miltefosine (B1683995), which requires a much longer exposure time to achieve a similar effect. nih.govplos.org The rapid onset of mitochondrial dysfunction and subsequent apoptosis highlights a potent mechanism of action against the parasite. nih.gov

The table below summarizes key findings from a comparative study on the effects of imipramine and miltefosine on L. donovani.

Table 1: Effect of Imipramine and Miltefosine on Leishmania donovani

| Treatment Agent | Time Point | Effect on Mitochondrial Transmembrane Potential (ΔΨm) in Promastigotes | Percentage of Apoptotic Promastigotes (BHU 575(R) strain) |

|---|---|---|---|

| Imipramine | 8 hours | Significant Decrease nih.govplos.org | 60% nih.govplos.org |

| Miltefosine | 8 hours | No Change nih.govplos.org | 5.5% nih.govplos.org |

| Miltefosine | 24 hours | Marginal Change nih.govplos.org | 32.8% nih.govplos.org |

| Miltefosine | 48 hours | Not Reported | 60.7% nih.govplos.org |

This table is generated based on data from comparative studies. nih.govplos.org

Similar effects of imipramine on the mitochondrial transmembrane potential have also been observed in the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages. nih.govnih.gov The ability to disrupt mitochondrial function and trigger apoptosis in both the promastigote and amastigote stages underscores the potential of this mechanism as a target for antileishmanial therapies. nih.gov

Analytical Chemistry and Methodological Advancements for Imipraminoxide Hydrochloride

Quantitative and Qualitative Determination Methods

A variety of analytical methods have been developed to identify and quantify Imipraminoxide (B17289) hydrochloride, often as part of a broader analysis of imipramine (B1671792) and its metabolites. These methods are essential for understanding the metabolic pathways and ensuring the quality of pharmaceutical formulations.

Spectrophotometric Techniques (e.g., UV-Vis, Rate Spectrophotometry)

Spectrophotometry offers a versatile and accessible approach for the analysis of psychoactive compounds. While specific methods focusing solely on the direct quantification of Imipraminoxide hydrochloride using UV-Vis spectrophotometry are not extensively detailed in the available literature, the underlying principles are applicable.

UV-Vis spectrophotometry is frequently used for the analysis of the parent compound, imipramine hydrochloride. These methods often rely on oxidation reactions or the formation of charge-transfer or ion-pair complexes, which produce colored products that can be measured. For instance, the oxidation of imipramine with reagents like alkaline potassium permanganate (B83412) (KMnO4) or ammonium (B1175870) peroxidisulfate results in colored products suitable for spectrophotometric determination. researchgate.net Similarly, complexation with dyes such as bromothymol blue or reagents like p-chloranilic acid forms complexes with distinct absorption maxima in the visible region. nih.gov

One study noted that the oxidation of imipramine by alkaline KMnO4 can yield the N-oxide derivative. This suggests that reaction-based spectrophotometric methods could potentially be adapted for the determination of Imipraminoxide. An HPLC method developed for imipramine and its N-oxide metabolite utilized UV detection at 228 nm, indicating the compound's absorbance in the UV spectrum, which is a fundamental prerequisite for direct UV-Vis analysis. nih.gov

However, direct spectrophotometric analysis in complex biological matrices can be challenging due to interference from other substances. Therefore, these techniques are often coupled with separation methods to ensure specificity.

Chromatographic Separations

Chromatographic techniques are paramount in modern analytical chemistry, offering powerful separation capabilities that are essential for analyzing compounds in complex mixtures like biological fluids and pharmaceutical formulations. High-performance liquid chromatography (HPLC) has been a cornerstone in the analysis of this compound.

HPLC is a widely documented technique for the simultaneous determination of imipramine and its metabolites, including Imipraminoxide (also referred to as imipramine N-oxide). nih.govnih.gov These methods typically employ reversed-phase columns and are valued for their sensitivity and specificity.

One established method allows for the simultaneous analysis of imipramine, desipramine (B1205290), their hydroxylated metabolites, and imipramine N-oxide in human plasma and urine. nih.govepa.gov This method utilizes an ion-paired, reversed-phase (C18) HPLC system coupled with electrochemical detection. Another sensitive reversed-phase HPLC method was developed for determining imipramine and seven of its metabolites, including imipramine N-oxide, in human liver microsomal preparations. nih.gov A separate HPLC method using UV detection was developed to study the N-oxidation of imipramine, where the N-oxide was separated and quantified. nih.gov

Key parameters from a representative HPLC method are detailed below:

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | LiChrospher Si60 (250 × 4.6 mm i.d.) | nih.gov |

| Mobile Phase | Acetonitrile/methanol/28% ammonia (B1221849) water (73:25:2, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Lower Limit of Quantitation | 0.1 µg/mL | nih.gov |

This data highlights the robustness of HPLC in providing clear separation and sensitive quantification of this compound. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column stationary phase to achieve faster analysis times, greater resolution, and improved sensitivity. While the literature contains numerous UPLC methods for the parent drug imipramine and its primary metabolite desipramine, specific validated UPLC methods focusing on this compound are less common. nih.gov However, the principles of UPLC are well-suited for such analyses. The application of UPLC-MS (Mass Spectrometry) has been shown to be effective for the selective reduction and identification of N-oxide metabolites in drug metabolism studies, a technique directly applicable to Imipraminoxide. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique in pharmaceutical analysis, offering advantages such as high sample throughput and cost-effectiveness. While extensive research has been conducted on the use of HPTLC for the analysis of imipramine hydrochloride, often in combination with other drugs, specific HPTLC methodologies dedicated to the quantification of this compound are not prominently featured in the reviewed scientific literature.

Electrochemical Analytical Approaches

Electrochemical methods offer high sensitivity and are particularly well-suited for the analysis of electroactive compounds like tricyclic antidepressants and their metabolites. mdpi.com The primary application of electrochemical analysis for this compound has been as a detection method following HPLC separation. nih.gov

A highly sensitive assay for imipramine and its metabolites, including imipramine N-oxide, utilizes HPLC with electrochemical detection (HPLC-ECD). nih.govepa.gov This technique provides excellent sensitivity, with a limit of determination for imipramine N-oxide reported at 1.0 µg/L. nih.govepa.gov The detection is performed using a glassy carbon electrode set at a specific potential, where the analyte undergoes an oxidation reaction that generates a measurable electrical current. nih.gov

Detailed findings from this well-established HPLC-ECD method are summarized in the table below.

| Parameter | Specification | Reference |

|---|---|---|

| Detector Type | Electrochemical | nih.govepa.gov |

| Working Electrode | Glassy Carbon | nih.govepa.gov |

| Reference Electrode | Ag/AgCl | nih.govepa.gov |

| Applied Potential | +0.85 V | nih.govepa.gov |

| Limit of Determination (Imipraminoxide) | 1.0 µg/L | nih.govepa.gov |

This combination of the separating power of HPLC with the sensitivity of electrochemical detection provides a robust and reliable method for quantifying trace amounts of this compound in biological samples. nih.govepa.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), renowned for its sensitivity and specificity, serves as a cornerstone for the analysis of this compound. When coupled with chromatographic and electrophoretic separation techniques, MS provides powerful tools for both identifying and quantifying the compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary technique for the analysis of Imipraminoxide. While specific studies focusing solely on this compound are limited, extensive research on its parent drug, Imipramine, and its metabolites provides a robust framework for its analysis. Methods developed for Imipramine and its other metabolites, like Desipramine, are readily adaptable for Imipraminoxide.

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of Imipramine, Desipramine, their hydroxylated metabolites, and Imipramine N-oxide (Imipraminoxide) in human plasma and urine. epa.gov This method utilizes ion-paired, reversed-phase (C18) chromatography with electrochemical detection, achieving a limit of determination of 1.0 µg/L for Imipramine N-oxide. epa.gov Such separation techniques can be directly interfaced with a mass spectrometer for enhanced specificity and sensitivity.

Modern ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers rapid and sensitive quantification. nih.govolemiss.edu For instance, LC-MS/MS methods validated for Imipramine often monitor specific multiple reaction monitoring (MRM) transitions. A similar approach can be applied to Imipraminoxide, selecting precursor and product ion pairs unique to its structure. The precursor ion would correspond to the protonated molecule [M+H]⁺ of Imipraminoxide, which has a molecular weight of 296.41 g/mol . lgcstandards.comlookchem.com

Table 1: Representative LC-MS Method Parameters for Tricyclic Antidepressant Analysis (Adaptable for Imipraminoxide)

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 297.2 |

| Example Product Ions | To be determined via infusion and fragmentation studies |

The validation of such methods typically involves assessing linearity, accuracy, precision, recovery, and stability, ensuring reliable quantification in biological samples. nih.govolemiss.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of Imipraminoxide. Research has confirmed the identification of Imipramine-5N-oxide, a synonym for Imipraminoxide, using GC-MS, which detected the characteristic molecular ion peak at m/z 296. researchgate.net

The analysis of tricyclic antidepressants and their metabolites by GC-MS often requires a derivatization step to increase their volatility and thermal stability. nih.gov However, the N-oxide functional group of Imipraminoxide may present challenges regarding thermal stability, potentially leading to degradation in the hot GC inlet. Despite this, GC-MS has been successfully used to identify Imipraminoxide as a urinary metabolite of Imipramine. nih.gov Selected Ion Monitoring (SIM) mode is typically employed in GC-MS to enhance sensitivity and selectivity for quantitative analysis. nih.gov

Table 2: GC-MS Data for Imipraminoxide Identification

| Compound | Technique | Key Finding | Reference |

|---|

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis (CE) offers high-efficiency separations based on the charge and size of analytes. When coupled with mass spectrometry (CE-MS), it becomes a potent tool for analyzing charged species like this compound in complex, small-volume samples. While no specific studies have been identified for the direct CE-MS analysis of Imipraminoxide, methods developed for other tricyclic antidepressants are highly relevant.

Research has demonstrated the successful optimization of CE-ESI-Time-of-Flight-MS (CE-ESI-TOF-MS) for the analysis of drugs including Imipramine and its metabolites. researchgate.net These methods often use coated capillaries to reduce the adsorption of the analytes to the silica (B1680970) wall, enhancing separation efficiency. Given that Imipraminoxide is a metabolite of Imipramine and possesses a similar tricyclic structure with a charged amine group, these CE-MS methodologies are directly applicable for its separation and detection. The high resolving power of CE would be advantageous in separating Imipraminoxide from structurally similar isomers and metabolites.

Advanced Spectroscopic Methods (e.g., ¹H NMR, FT-IR) for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for studying its interactions with other molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For Imipraminoxide, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the dibenzazepine (B1670418) ring system, as well as signals for the aliphatic protons of the propyl chain and the N-methyl groups. The chemical shifts and splitting patterns of these protons would be distinct from those of the parent Imipramine molecule due to the electronic effects of the N-oxide group. The structure of microbial metabolites of Imipramine, including Imipramine-N-oxide, has been established using spectroscopic analyses, with a particular emphasis on NMR. lookchem.com

FT-IR (Fourier-Transform Infrared) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands. These would include C-H stretching vibrations from the aromatic rings and the aliphatic chain, C=C stretching from the aromatic rings, and C-N stretching vibrations. A key distinguishing feature would be the N-O stretching vibration, which is characteristic of the N-oxide functional group. Comparing the FT-IR spectrum of this compound with that of Imipramine Hydrochloride would clearly show the presence of this N-O band and shifts in adjacent group frequencies, confirming the oxidation of the nitrogen atom. nih.govresearchgate.net

Table 3: Key Spectroscopic Features for Imipraminoxide

| Technique | Expected Key Feature | Purpose |

|---|---|---|

| ¹H NMR | Distinct chemical shifts for protons adjacent to the N-oxide group compared to Imipramine. | Structural Elucidation, Purity Assessment |

| ¹³C NMR | Unique chemical shift for carbons bonded to the N-oxide nitrogen. lookchem.com | Structural Confirmation |

| FT-IR | Characteristic N-O stretching vibration band. | Functional Group Identification, Confirmation of Oxidation |

These advanced spectroscopic methods, often used in conjunction with mass spectrometry, are crucial for the unambiguous identification and structural characterization of this compound.

Computational and Theoretical Investigations of Imipraminoxide Hydrochloride

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and analyze the behavior of molecules at the electronic level. These investigations are crucial for understanding the intrinsic properties of a compound like Imipraminoxide (B17289) Hydrochloride.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and properties of molecules. als-journal.com It has become a primary tool in quantum chemistry for its balance of accuracy and computational efficiency. als-journal.com For tricyclic antidepressants and their derivatives, DFT calculations are used to determine optimized molecular structures and vibrational frequencies. researchgate.net

In a study on the closely related parent compound, imipramine (B1671792) hydrochloride, DFT calculations were performed using the B3LYP level with a 6-311++G(d,p) basis set to investigate its molecular structure and properties. researchgate.net Such calculations provide a foundational understanding of the geometric and electronic characteristics that are likely shared with its N-oxide metabolite, imipraminoxide hydrochloride.

| Parameter | Specification |

|---|---|

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Application | Geometry Optimization, Molecular Property Investigation |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It provides a detailed picture of charge transfer and delocalization within a molecule by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov The stabilization energy, E(2), associated with these interactions quantifies the strength of the electronic delocalization.

For the parent compound, imipramine hydrochloride, NBO analysis revealed significant intramolecular charge transfer. researchgate.net A key interaction was identified between a donor NBO (π(C5-C18)) and an acceptor NBO (π(C19-C20)), which resulted in a high stabilization energy, indicating substantial electronic delocalization within the tricyclic ring system. researchgate.net This type of analysis is critical for understanding the molecule's electronic stability and reactivity.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| π -> π | π(C5-C18) | π*(C19-C20) | 192.15 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other molecules, identifying regions that are rich or poor in electrons. MEP maps are used to locate potential sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map displays different colors to represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, which are prone to nucleophilic attack. researchgate.net In the context of this compound, an MEP analysis would highlight the electronegative oxygen atom of the N-oxide group as a region of high negative potential, making it a likely site for interaction with positively charged species.

Fukui function analysis is a method derived from DFT that helps to predict the reactivity of different atomic sites within a molecule. researchgate.netbas.bg This analysis quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered, thereby identifying sites most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com

The Fukui function can pinpoint which atoms are most likely to donate electrons (nucleophilic attack) and which are most likely to accept electrons (electrophilic attack). bas.bg For this compound, this analysis could be used to compare the reactivity of the atoms in the aromatic rings, the nitrogen atoms, and the oxygen atom of the N-oxide moiety, providing a more detailed understanding of its chemical selectivity and potential metabolic pathways. researchgate.netmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the target), which is typically a protein or enzyme. mdpi.com This technique is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

While specific docking studies on this compound are not extensively detailed, research on related tricyclic antidepressants provides valuable insights. For instance, docking studies on the antidepressant amitriptyline (B1667244) against its protein targets have calculated strong binding energies, indicating stable interactions. als-journal.com These simulations help identify key amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds and hydrophobic interactions. researchgate.net For this compound, docking simulations would be used to predict its binding affinity to targets like serotonin (B10506) and norepinephrine (B1679862) transporters, providing a hypothesis for its pharmacological activity.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Amitriptyline | Receptor 1 | -8.9 |

| Amitriptyline | Receptor 2 | -9.6 |

Computational Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies investigate the link between the chemical structure of a molecule and its biological activity. nih.gov Computational modeling plays a crucial role in modern SAR by creating predictive models that can estimate the activity of novel compounds before they are synthesized.

Computational SAR for a compound like this compound would involve building a quantitative model based on a series of related molecules. DFT calculations can be used to determine various molecular descriptors, such as electronic properties and steric effects, for each compound. nih.gov These descriptors are then correlated with experimentally determined biological activity. Such models can elucidate which structural features are essential for activity, for example, the role of the N-oxide group or the length of the alkyl chain. This allows for the rational design of new analogues with potentially improved potency or selectivity. nih.gov

Structure Activity Relationship Sar and Structural Biology of Imipraminoxide Hydrochloride

Elucidation of Chemical Structural Determinants for Biological Activity

The biological activity of tricyclic compounds like imipraminoxide (B17289) hydrochloride is intrinsically linked to their distinct three-ringed nucleus and the attached side chain. For the broader class of imipramine-like antidepressants, the fundamental structural requirements for activity are relatively well-defined. These compounds typically possess a nucleus composed of two phenyl rings fused to a central seven-membered ring. nih.gov The nature of this central ring can vary, accommodating one or more heteroatoms and different degrees of saturation, without completely abolishing activity. nih.gov

A critical determinant of biological function is the side chain, which is generally a short two- or three-carbon chain terminating in an amine group. nih.gov This amine can be secondary, tertiary, or part of a heterocyclic ring. nih.gov In the case of imipraminoxide hydrochloride, the side chain is a 3-(dimethylamino)propyl group, with the tertiary amine being oxidized to an N-oxide. The flexibility of both the side chain and the tricyclic ring system, which can exhibit a wide range of angles between the phenyl rings, allows for dynamic interactions with biological targets.

The tricyclic structure itself, often a dibenzocycloheptene core in the case of imipramine (B1671792) and its derivatives, is a key feature for receptor interaction. cymitquimica.com Molecular dynamics simulations of related tricyclic antidepressants have shown that the side chain often folds over one of the phenyl rings, a conformation that may be crucial for molecular recognition and specificity at neurotransmitter receptors. nih.gov

Impact of N-Oxide Moiety on Pharmacological Properties and Reactivity

The introduction of an N-oxide moiety to the imipramine structure significantly alters its pharmacological and chemical properties. Imipraminoxide is, in fact, a metabolite of imipramine, formed through the oxidation of the tertiary amine. medchemexpress.com This structural modification has been reported to offer several clinical advantages.

Clinical studies have suggested that imipraminoxide may have a more rapid onset of action and a more favorable side-effect profile compared to its parent compound, imipramine. wikipedia.org Specifically, it has been associated with reduced anticholinergic effects (such as dry mouth, sweating, and dizziness) and diminished orthostatic hypotension. wikipedia.org This improved tolerability is thought to be a direct consequence of the N-oxide group, which can influence the compound's binding affinity to various neurotransmitter receptors. cymitquimica.com While the pharmacology of imipraminoxide has not been exhaustively detailed, it is believed to act as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, similar to imipramine, but with weaker antiadrenergic and anticholinergic actions. wikipedia.org

Correlation of Molecular Descriptors with Functional Outcomes

While specific quantitative structure-activity relationship (QSAR) studies dedicated solely to this compound are not extensively available in publicly accessible literature, the principles of QSAR can be applied to understand the correlation between its molecular descriptors and functional outcomes. QSAR models for analogous tricyclic antidepressants and other psychoactive compounds often utilize a range of molecular descriptors to predict biological activity.

These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moments. The introduction of the highly polar N-oxide group in imipraminoxide significantly alters its electronic landscape compared to imipramine.

Hydrophobic Descriptors: Lipophilicity, often expressed as logP, is a crucial factor in drug absorption, distribution, and blood-brain barrier penetration. The N-oxide moiety generally increases the hydrophilicity of a molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Below is a table of key molecular descriptors for Imipramine and Imipraminoxide for comparison:

| Molecular Descriptor | Imipramine | Imipraminoxide |

| Molecular Formula | C19H24N2 | C19H24N2O |

| Molecular Weight | 280.4 g/mol nih.gov | 296.4 g/mol wikipedia.org |

| XLogP3 | 4.8 | Not available |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 4 | 4 |

Metabolomics Applications in Imipraminoxide Hydrochloride Research

Untargeted Metabolomics for Global Metabolic Profiling

Untargeted metabolomics aims to capture and measure as many detectable metabolites as possible in a biological sample without a preconceived bias. nih.govfrontiersin.org This hypothesis-generating approach is ideal for exploratory studies to discover novel biomarkers or to gain a broad overview of the metabolic perturbations induced by a compound.

In research on antidepressants like Imipramine (B1671792), untargeted metabolomics has been applied to animal models of depression to identify global biochemical changes following drug administration. nih.gov For instance, studies using gas chromatography-mass spectrometry (GC-MS) on hippocampal tissues from mouse models have revealed significant alterations in various metabolic pathways after Imipramine treatment. nih.govdntb.gov.ua These studies collectively show that the drug influences amino acid metabolism, energy metabolism, and neurotransmitter systems. nih.gov A similar untargeted approach for Imipraminoxide (B17289) hydrochloride could potentially reveal its unique metabolic signature and distinguish its effects from those of Imipramine or desipramine (B1205290).

Table 1: Illustrative Metabolites Identified in Untargeted Metabolomics of Imipramine-Treated Animal Models

| Metabolite Class | Metabolite Name | Observed Change | Potential Implication |

| Amino Acids | Lysine | Altered | Modulation of neurotransmitter synthesis |

| Alanine | Altered | Involvement in energy metabolism pathways | |

| Glutamic acid | Altered | Role as an excitatory neurotransmitter | |

| Lipids | Oleic Acid | Altered | Changes in cell membrane fluidity and signaling |

| Carbohydrates/Energy | Myo-inositol | Altered | Involvement in secondary messenger pathways |

| Lactic acid | Altered | Indication of shifts in energy utilization |

Note: This table is based on findings for the parent compound Imipramine and is presented for illustrative purposes. nih.govdntb.gov.ua

Targeted Metabolomics for Specific Pathway Analysis

Contrary to the broad-spectrum approach of untargeted analysis, targeted metabolomics focuses on the quantitative measurement of a specific, predefined set of metabolites, often related to a particular metabolic pathway. mayo.edu This method offers higher sensitivity, specificity, and accurate quantification, making it suitable for hypothesis-testing studies. mayo.edu

In the context of tricyclic antidepressants, targeted panels could be used to investigate specific pathways implicated in depression and drug response, such as the kynurenine (B1673888) pathway, neurotransmitter synthesis (e.g., serotonin (B10506), norepinephrine), or energy metabolism (e.g., tricarboxylic acid cycle). mayo.edumdpi.com For example, a targeted panel for neuromodulators could precisely quantify changes in GABA, glutamic acid, serotonin, and dopamine (B1211576) following exposure to a compound. mayo.edu If researchers hypothesized that Imipraminoxide hydrochloride specifically modulates serotonergic pathways, a targeted analysis would be the ideal method to quantify key metabolites in that pathway with high precision.

Pseudotargeted Metabolomics Approaches

Pseudotargeted metabolomics, also known as wide-target analysis, serves as a hybrid approach that combines the strengths of both untargeted and targeted methods. It utilizes a comprehensive, pre-established library of metabolites for broad screening (similar to untargeted) but performs quantification on the identified compounds (similar to targeted). This allows for the simultaneous discovery of unexpected changes and reliable measurement of known metabolites.

While no specific studies employing pseudotargeted metabolomics for this compound or Imipramine were identified, its application would be highly valuable. Such an approach could provide a broad yet quantitative profile of metabolic changes in response to the compound. For example, it could simultaneously quantify hundreds of metabolites across amino acids, lipids, organic acids, and nucleotides, offering a detailed and integrated view of the compound's systemic effects.

Pharmacometabolomics for Understanding Compound-Induced Metabolic Changes (in vitro or ex vivo models)

Pharmacometabolomics is the study of how an individual's metabolic profile influences their response to a drug. When applied to in vitro or ex vivo models (such as cell cultures, organoids, or tissue slices), it allows for a controlled investigation of a drug's direct impact on cellular metabolism without the complexities of a whole-organism system. nih.govnih.gov

For a compound like this compound, in vitro studies using human liver microsomes or cultured hepatocytes could elucidate its metabolic fate and its effect on key hepatic enzymes. nih.gov For instance, researchers could use these models to determine if this compound is further metabolized by cytochrome P450 enzymes and to identify any resulting metabolites. oup.comclinpgx.orgnih.gov Furthermore, applying metabolomic analysis to neuronal cell cultures exposed to this compound could reveal direct changes in neurotransmitter pathways or cellular energy metabolism, providing critical information about its mechanism of action at the cellular level.

Table 2: Potential In Vitro Models for Pharmacometabolomic Study of this compound

| Model Type | Research Question | Potential Metabolomic Output |

| Human Liver Microsomes | What is the metabolic stability and pathway of the compound? | Identification of Phase I and Phase II metabolites. |

| Cultured Hepatocytes | How does the compound affect liver cell metabolism? | Changes in bile acids, amino acids, and glucose metabolism. |

| Neuronal Cell Cultures | What is the direct effect on neural metabolic pathways? | Alterations in neurotransmitter levels (e.g., serotonin, GABA) and energy metabolites (e.g., ATP, lactate). |

| Organoids | How does the compound affect a 3D, organ-like structure? | Integrated metabolic response reflecting more complex cell-cell interactions. |

Q & A

Q. What are the recommended safety protocols for handling Imipraminoxide hydrochloride in laboratory settings?

Researchers must adhere to strict safety guidelines, including:

- Use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Conducting work in a fume hood to minimize inhalation exposure, as the compound may have acute toxicity (H330 classification) .

- Training personnel on emergency procedures, including decontamination and waste disposal, as outlined in chemical hygiene plans .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound’s structural integrity and purity?

- High-Performance Liquid Chromatography (HPLC) : Validates purity using certified reference standards and retention time comparisons .

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon-13 spectra .

- Mass Spectrometry (MS) : Provides molecular weight verification and fragmentation patterns for metabolite identification .

Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

- Follow the IMRaD (Introduction, Methods, Results, and Discussion) structure, detailing synthesis steps, solvent choices, and reaction conditions in the Methods section .

- Include raw data (e.g., NMR shifts, HPLC chromatograms) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?

- Conduct systematic reviews to identify variability sources (e.g., dosage, animal models) .

- Perform dose-response studies under controlled conditions to isolate confounding variables (e.g., hepatic enzyme activity) .

- Use meta-analyses to statistically reconcile differences in bioavailability or half-life data .

Q. What methodological approaches are recommended to reconcile conflicting data on the metabolite profile of this compound in hepatic studies?

- Apply isotope-labeled tracers (e.g., deuterated analogs) to track metabolic pathways and validate intermediates .

- Combine in vitro microsomal assays with in vivo sampling to correlate liver metabolism with systemic exposure .

- Cross-validate findings using multiple analytical platforms (e.g., LC-MS/MS vs. GC-MS) .

Q. How should researchers design in vivo studies to evaluate the therapeutic efficacy of this compound while minimizing confounding variables?

- Randomized Control Trials (RCTs) : Use blinding and stratification to reduce bias in animal or human subjects .

- Pharmacodynamic Markers : Measure biomarkers (e.g., neurotransmitter levels) to link drug exposure to therapeutic effects .

- Dose Escalation Protocols : Optimize therapeutic windows by evaluating efficacy vs. toxicity thresholds .

Q. What strategies are effective in assessing the long-term stability of this compound under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC .

- Forced Degradation Studies : Use acidic/alkaline hydrolysis, oxidation, or photolysis to identify degradation products .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life based on kinetic data .

Methodological Considerations for Data Interpretation

Q. How can researchers address discrepancies in receptor-binding affinity data for this compound compared to other tricyclic antidepressants?

- Use radioligand binding assays with standardized protocols (e.g., consistent buffer pH, temperature) .

- Compare results against structurally similar compounds (e.g., Imipramine) to contextualize affinity variations .

- Validate findings with computational docking simulations to explore steric or electronic interactions .

Q. What experimental frameworks are suitable for evaluating the neurotoxic potential of this compound in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.